Piperazine, 1-(2-phenylethenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-phenylethenyl)-(9CI) is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions The compound 1-(2-phenylethenyl) piperazine is characterized by the presence of a phenylethenyl group attached to the nitrogen atom of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethenyl) piperazine can be achieved through several synthetic routes. One common method involves the reaction of piperazine with styrene oxide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Another synthetic route involves the use of a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. In this case, the phosphorus ylide is generated from a phosphonium salt and a strong base, and it reacts with an appropriate aldehyde to form the 1-(2-phenylethenyl) piperazine.
Industrial Production Methods
Industrial production of 1-(2-phenylethenyl) piperazine may involve large-scale reactions using similar synthetic routes as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethenyl) piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The phenylethenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce saturated piperazine derivatives. Substitution reactions can introduce various functional groups onto the phenylethenyl moiety.
Scientific Research Applications
1-(2-phenylethenyl) piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-phenylethenyl) piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
1-(2-phenylethenyl) piperazine can be compared with other similar compounds, such as:
Piperazine: The parent compound, which lacks the phenylethenyl group.
1-(2-phenylethyl) piperazine: A similar compound with a phenylethyl group instead of a phenylethenyl group.
1-(2-phenylethenyl) pyrrolidine: A related compound with a pyrrolidine ring instead of a piperazine ring.
The uniqueness of 1-(2-phenylethenyl) piperazine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]piperazine |
InChI |
InChI=1S/C12H16N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-6,9,13H,7-8,10-11H2/b9-6+ |
InChI Key |
ZTPDAUHKSFYRGR-RMKNXTFCSA-N |
Isomeric SMILES |
C1CN(CCN1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCN1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.